molecular formula C23H19N3O5S B2506052 (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866346-97-6

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2506052
CAS No.: 866346-97-6
M. Wt: 449.48
InChI Key: TVFPRXIMOJAIBE-BZZOAKBMSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromene precursor under acidic or basic conditions to form the chromene core. This is followed by the introduction of the benzenesulfonamidoimino group through a sulfonation reaction using benzenesulfonyl chloride and a suitable amine. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Halogenated or nucleophile-substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that chromene derivatives can exhibit significant pharmacological activities, and this compound is no exception. It is being researched for its potential use in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique chemical properties make it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The benzenesulfonamidoimino group can form hydrogen bonds with target proteins, while the chromene core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonamidoimino and methoxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-30-18-13-11-17(12-14-18)24-22(27)20-15-16-7-5-6-10-21(16)31-23(20)25-26-32(28,29)19-8-3-2-4-9-19/h2-15,26H,1H3,(H,24,27)/b25-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFPRXIMOJAIBE-BZZOAKBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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